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molecular formula C8H5ClN2O2 B3053122 3-Chloro-2-methyl-6-nitrobenzonitrile CAS No. 51123-60-5

3-Chloro-2-methyl-6-nitrobenzonitrile

Cat. No. B3053122
M. Wt: 196.59 g/mol
InChI Key: IMRNPVPCQHLOAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04677219

Procedure details

The title compound was prepared using the method described above for preparing 3-bromo-2-methyl-6-nitrobenzonitrile, except that the reaction was carried out at 210° C. and employed 2,6-dichloro-3-nitrotoluene as the starting material. The infrared spectrum of a potassium bromide pellet of the product exhibited principal absorption peaks at 3121, 2231, 1602, 1560, 1530, and 1348 receiprocal centimeters.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([CH3:13])=[C:4]([C:7]([N+:10]([O-:12])=[O:11])=[CH:8][CH:9]=1)[C:5]#[N:6].[Cl:14]C1C([N+]([O-])=O)=CC=C(Cl)C=1C.[Br-].[K+]>>[Cl:14][C:2]1[C:3]([CH3:13])=[C:4]([C:7]([N+:10]([O-:12])=[O:11])=[CH:8][CH:9]=1)[C:5]#[N:6] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=C(C#N)C(=CC1)[N+](=O)[O-])C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC=C1[N+](=O)[O-])Cl)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was carried out at 210° C.
CUSTOM
Type
CUSTOM
Details
absorption peaks at 3121, 2231, 1602, 1560, 1530, and 1348 receiprocal centimeters

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C#N)C(=CC1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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